Quizalofop-P

Catalog No.
S631670
CAS No.
94051-08-8
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P

CAS Number

94051-08-8

Product Name

Quizalofop-P

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Application in Corn and Soybean Intercropping

Specific Scientific Field: This application falls under the field of Agronomy .

Summary of the Application: Quizalofop-P-ethyl is recommended as a herbicide for stem and leaf treatment after soybean seedling under soybean–corn intercropping . It’s used to control gramineous weeds .

Methods of Application or Experimental Procedures: The herbicide is sprayed on corn in the laboratory and a boom sprayer is used to spray quizalofop-p-ethyl herbicide, which drifts to corn in the field . The study evaluated the damage quizalofop-p-ethyl herbicide causes to corn under different spray volumes and drift deposition rates .

Results or Outcomes: Under higher drift deposition rates, the corn showed symptoms of herbicide damage and their plant height was inhibited .

Application in Peanut Cultivation

Specific Scientific Field: This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application: Quizalofop-P-ethyl is applied for selective control of perennial and annual grass weeds in peanut .

Methods of Application or Experimental Procedures: The herbicide is applied at a half recommended rate (HRE), recommended rate (RE), and double recommended rate (DRE) during kharif peanut cultivation .

Results or Outcomes: Herbicides were innocuous to soil microbial activity at HRE, however, showed some significant influences at RE and DRE, and exerted temporary toxic effects on microbial biomass carbon and fluorescein diacetate hydrolyzing activity . Soil NH4+ and NO3− nitrogen were increased by the herbicides at initial (after 7 days) and last phases (after 30 days), respectively .

Application in Acetyl CoA Carboxylase-Resistant Rice

Specific Scientific Field: This application falls under the field of Weed Science .

Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with florpyrauxifen-benzyl for the control of weeds in acetyl CoA carboxylase-resistant rice .

Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with florpyrauxifen-benzyl. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .

Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl CoA carboxylase-resistant rice .

Application in Propanil Plus Thiobencarb in Acetyl-CoA Carboxylase Inhibitor-Resistant Rice

Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with propanil plus thiobencarb for the control of weeds in acetyl-CoA carboxylase inhibitor-resistant rice .

Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with propanil plus thiobencarb. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .

Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl-CoA carboxylase inhibitor-resistant rice .

Quizalofop-P is a selective post-emergence herbicide primarily used for controlling grass weeds in various crops such as soybeans, sugar beets, and cotton. It belongs to the aryloxyphenoxypropionate chemical class and is often marketed under trade names like Assure II and Targa Super. The compound is known for its effectiveness against both annual and perennial grass species, making it a valuable tool in agricultural weed management .

Quizalofop-P acts by inhibiting Acetyl-CoA Carboxylase (ACCase), a key enzyme in grass weed biosynthesis []. This disrupts fatty acid synthesis, leading to stunted growth and ultimately death of the weeds [].

Quizalofop-P functions as a pro-herbicide, which means it is converted into its active form, quizalofop acid, after being absorbed by plant tissues. This transformation occurs rapidly due to the lipophilicity of quizalofop-P, allowing it to penetrate leaf cuticles effectively. The hydrolysis reaction involves the cleavage of the ester bond in quizalofop-P-ethyl, resulting in quizalofop acid and ethanol as byproducts .

The metabolic pathway can be summarized as follows:

  • Absorption: Quizalofop-P is absorbed through plant cuticles.
  • Hydrolysis: The compound is hydrolyzed to quizalofop acid.
  • Further Metabolism: Quizalofop acid can undergo further transformations into hydroxylated metabolites .

The primary biological activity of quizalofop-P lies in its ability to inhibit the growth of grass weeds by disrupting their lipid biosynthesis pathways. Specifically, it targets acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to stunted growth and eventual death of susceptible weed species .

Research has also indicated that quizalofop-P may induce developmental toxicity and cardiotoxicity in non-target organisms such as zebrafish embryos, raising concerns about its environmental impact and safety profile .

Quizalofop-P can be synthesized through several methods, typically involving the reaction of 6-chloroquinoxaline-2-ol with various phenolic compounds. A common synthetic route includes:

  • Formation of the Phenoxy Group: Reacting 6-chloroquinoxaline-2-ol with a suitable phenolic compound.
  • Esterification: Converting the resulting phenolic compound into the ethyl ester form through esterification reactions with ethyl propionate or similar reagents.

The synthesis process must be carefully controlled to ensure high yields and purity of the final product .

Interaction studies have shown that quizalofop-P can interact with various enzymes involved in its metabolism. For instance:

  • The enzyme QpeH has been identified as capable of hydrolyzing quizalofop-P to its active form, quizalofop acid.
  • Factors such as pH and temperature significantly influence the enzymatic activity associated with quizalofop-P metabolism .

Additionally, studies have indicated that certain metal ions can activate or inhibit these metabolic enzymes, further complicating the interactions within biological systems .

Quizalofop-P shares similarities with other herbicides from the aryloxyphenoxypropionate class. Here are some comparable compounds:

Compound NameActive IngredientUnique Features
Fenoxaprop-P-ethylFenoxapropMore effective against certain grass species
Haloxyfop-P-methylHaloxyfopExhibits different metabolic pathways
Clodinafop-propargylClodinafopBroad-spectrum activity against various weeds
Cyhalofop-butylCyhalofopEnhanced effectiveness in specific crop systems

Uniqueness of Quizalofop-P:

  • Quizalofop-P is particularly noted for its rapid conversion to quizalofop acid and its specific action against a wide range of grass weeds without significantly affecting broadleaf plants, making it a preferred choice in diverse cropping systems .

XLogP3

3.6

UNII

QE95U4A594

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

94051-08-8

Wikipedia

Quizalofop-p

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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